2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring:
- A 1,2,4-triazole core substituted with an amino group and a pyridin-2-yl moiety at positions 4 and 5, respectively.
- A thioether linkage (-S-) connecting the triazole ring to an acetamide group.
- An N-[4-(4-methylphenyl)-1,3-thiazol-2-yl] substituent on the acetamide nitrogen.
The compound’s synthesis likely involves alkylation of triazole-3-thiones with α-chloroacetamides under basic conditions, as seen in similar derivatives .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS2/c1-12-5-7-13(8-6-12)15-10-28-18(22-15)23-16(27)11-29-19-25-24-17(26(19)20)14-4-2-3-9-21-14/h2-10H,11,20H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDBIYXZYIASLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting pyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized to form the triazole ring.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting 4-methylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base.
Coupling Reaction: The triazole and thiazole intermediates are then coupled through a nucleophilic substitution reaction, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 1,2,4-triazole derivatives is their antimicrobial properties. Research indicates that compounds with a triazole ring exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Properties : Studies have shown that derivatives similar to the target compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses suggest that modifications in the substituents can enhance antibacterial potency significantly .
- Antifungal Activity : Triazole compounds are also known for their antifungal properties. They inhibit fungal sterol biosynthesis by targeting cytochrome P450 enzymes, making them valuable in treating fungal infections .
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented:
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, triazole derivatives have been reported to act as inhibitors of certain kinases that are crucial for cancer cell survival .
Neuroprotective Effects
The neuroprotective properties of triazoles are gaining interest due to their potential in treating neurodegenerative diseases:
- Antioxidant Activity : Compounds like 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide may exhibit antioxidant effects that protect neuronal cells from oxidative stress .
Agricultural Applications
Triazole derivatives are also being investigated for their applications in agriculture as fungicides and herbicides:
- Fungicidal Activity : The compound's structure suggests potential effectiveness against plant pathogens, making it suitable for developing new agricultural fungicides .
Material Science
Beyond biological applications, triazole compounds have been utilized in material science:
- Corrosion Inhibitors : Their chemical stability and ability to form protective films on metal surfaces make them suitable candidates for corrosion inhibition in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with microbial enzymes and proteins. The compound is believed to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby preventing the growth and replication of microorganisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with ribosomal subunits and DNA gyrase .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Modifications and Bioactivity Trends
Pharmacological Insights from Analogous Compounds
Anti-Exudative Activity: Furan-2-yl-substituted triazole analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated dose-dependent inhibition of inflammation in rat models, with efficacy rivaling diclofenac sodium . This suggests that the pyridin-2-yl group in the target compound may offer similar or enhanced activity due to improved hydrogen-bonding capacity.
Antimicrobial Activity :
- Pyridin-4-yl derivatives (e.g., KA1-KA15 ) showed potent activity against E. coli, S. aureus, and A. niger (MIC: 12.5–50 µg/mL), attributed to the electron-withdrawing substituents on the aryl ring enhancing target binding . The target compound’s 4-methylphenyl-thiazolyl group may similarly optimize interactions with bacterial enzymes.
Synthetic Accessibility :
Structure-Activity Relationship (SAR) Trends
- Pyridinyl Position : Derivatives with pyridin-2-yl (target compound) or pyridin-4-yl (KA series) substituents show divergent activities, with pyridin-4-yl favoring antimicrobial effects .
- Aryl Substituents: Electron-withdrawing groups (e.g., -Cl, -NO2) on the acetamide’s aryl ring enhance antimicrobial and anti-inflammatory activities, while electron-donating groups (e.g., -CH3) may improve bioavailability .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological profile, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring linked to a pyridine moiety .
- A thiazole group that enhances its biological activity.
- An acetic acid derivative that may influence solubility and bioavailability.
Antimicrobial Activity
-
Antifungal Properties :
- Triazole derivatives are known for their antifungal activity. The compound has shown effectiveness against various fungal strains, particularly those resistant to conventional treatments. In vitro studies indicate a significant reduction in fungal growth at micromolar concentrations.
-
Antibacterial Effects :
- Research indicates that compounds with the triazole scaffold exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests potential as a novel antibiotic agent.
Anticancer Activity
Studies have demonstrated that triazole derivatives can act as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, showing promising results in reducing cell viability.
Enzyme Inhibition
The compound is also noted for its role as an enzyme inhibitor. It has been studied for its effects on:
- Tyrosinase (TYR) : This enzyme is crucial in melanin synthesis and is often targeted in skin-related therapies. The compound demonstrated competitive inhibition of TYR activity, suggesting its potential use in treating hyperpigmentation disorders.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound aids in optimizing its biological activity:
- Modifications on the pyridine and thiazole rings have been shown to enhance potency and selectivity.
- The presence of the sulfanyl group is critical for maintaining the desired biological effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
